molecular formula C19H14N2O2S2 B6131141 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B6131141
M. Wt: 366.5 g/mol
InChI Key: XUMRWJUNUQAMQP-BENRWUELSA-N
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Description

5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as compound 1, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In

Mechanism of Action

The exact mechanism of action of 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 is not fully understood. However, it is believed that this compound 1 may exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in cancer, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. In cancer cells, this compound 1 has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. Inflammatory cells, this compound 1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, this compound 1 has been shown to protect against oxidative stress and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 in lab experiments is its potent pharmacological properties. Compound 1 has been shown to have activity against several disease states, making it a promising this compound for drug development. However, one limitation of using this compound 1 in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for the study of 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1. One area of research could be to explore the potential of this compound 1 as a treatment for other diseases, such as Alzheimer's disease or multiple sclerosis. Another area of research could be to investigate the mechanism of action of this compound 1 in more detail, which could lead to the development of more potent and specific 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-ones. Additionally, further studies could be conducted to optimize the synthesis of this compound 1, which could lead to increased yields and lower costs.

Synthesis Methods

The synthesis of 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 involves the reaction of 4-methoxybenzaldehyde, indole-3-carboxaldehyde, and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is heated under reflux for several hours, and the resulting solid product is purified by recrystallization. The yield of this compound 1 is typically around 60%.

Scientific Research Applications

Compound 1 has been studied extensively for its potential pharmacological properties. One study found that 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 exhibited potent cytotoxicity against several cancer cell lines, including breast, lung, and colon cancer cells. Another study found that this compound 1 had anti-inflammatory effects in a mouse model of acute lung injury. Additionally, this compound 1 has been shown to have neuroprotective effects in a rat model of Parkinson's disease.

Properties

IUPAC Name

4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-3-(4-methoxyphenyl)-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S2/c1-23-14-8-6-13(7-9-14)21-18(22)17(25-19(21)24)10-12-11-20-16-5-3-2-4-15(12)16/h2-11,22H,1H3/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMRWJUNUQAMQP-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=C(SC2=S)/C=C\3/C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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